Carbonyl Reduction Rate: 1,1,1-Trifluorooctan-2-one Versus Non-Fluorinated Octan-2-one
In cell suspension cultures of Nicotiana tabacum, the carbonyl group of 1,1,1-trifluorooctan-2-one undergoes reduction to the corresponding alcohol more rapidly than that of the non-fluorinated analog octan-2-one. The fluorine substitution at the α-position (trifluoromethyl group) directly accelerates the reduction rate, attributed to the electron-withdrawing effect that enhances carbonyl electrophilicity [1]. This accelerated reduction is a direct, quantifiable consequence of fluorine substitution, distinguishing the compound from its non-fluorinated counterpart in biocatalytic applications.
| Evidence Dimension | Carbonyl reduction rate (relative) |
|---|---|
| Target Compound Data | Reduction occurs more rapidly; quantitatively accelerated due to fluorine substitution |
| Comparator Or Baseline | Octane-2-one (non-fluorinated analog); reduction occurs more slowly |
| Quantified Difference | The carbonyl group of 1,1,1-trifluorooctan-2-one is reduced more rapidly than that of octane-2-one |
| Conditions | Cell suspension culture of Nicotiana tabacum; conversion to corresponding alcohols monitored |
Why This Matters
Researchers developing biocatalytic reduction processes must use the fluorinated compound to replicate published kinetic profiles; non-fluorinated octan-2-one will yield slower conversion rates, leading to suboptimal yields and extended reaction times.
- [1] Hamada H, et al. Biotransformation of 1,1,1-trifluoroheptane-2-one and octane-2-one by the cell suspension culture of Nicotiana tabacum—acceleration by fluorine substitution. Journal of Biotechnology. 1994;32(1):89-92. doi:10.1016/0168-1656(94)90124-4 View Source
